3-O-Demethylswertipunicoside
Description
3-O-Demethylswertipunicoside (3-ODS) is a bis-xanthone C-glucoside first isolated from Swertia punicea . Structurally, it is the demethylated derivative of swertipunicoside (77a), featuring two xanthone cores linked via a C-glycosidic bond with glucose . Its molecular formula is C₃₂H₂₄O₁₇, and it has a molecular weight of 680.52 g/mol .
3-ODS exhibits potent neuroprotective properties, particularly in models of Parkinson’s disease (PD). In PC12 cells exposed to neurotoxins like MPP⁺, rotenone, or H₂O₂, 3-ODS significantly enhances cell viability by reducing oxidative stress (via increased SOD activity and decreased MDA/ROS levels) and inhibiting apoptosis (via modulation of Bax/Bcl-2 ratios, caspase-3/9 activation, and PARP-1 cleavage) . It also upregulates tyrosine hydroxylase (TH) and DJ-1 protein levels, critical for dopamine synthesis and oxidative stress resistance .
Properties
Molecular Formula |
C32H24O17 |
|---|---|
Molecular Weight |
680.5 g/mol |
IUPAC Name |
1,3,6,7-tetrahydroxy-4-(1,4,6,8-tetrahydroxy-9-oxoxanthen-2-yl)-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]xanthen-9-one |
InChI |
InChI=1S/C32H24O17/c33-6-16-24(41)28(45)29(46)32(49-16)21-25(42)17(31-20(27(21)44)22(39)8-3-10(35)11(36)5-14(8)47-31)9-4-13(38)30-19(23(9)40)26(43)18-12(37)1-7(34)2-15(18)48-30/h1-5,16,24,28-29,32-38,40-42,44-46H,6H2/t16-,24-,28+,29-,32+/m1/s1 |
InChI Key |
SSBJLFDANWAXNG-KPTZWRFBSA-N |
Isomeric SMILES |
C1=C(C=C2C(=C1O)C(=O)C3=C(C(=CC(=C3O2)O)C4=C5C(=C(C(=C4O)[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C(=O)C7=CC(=C(C=C7O5)O)O)O)O |
Canonical SMILES |
C1=C(C=C2C(=C1O)C(=O)C3=C(C(=CC(=C3O2)O)C4=C5C(=C(C(=C4O)C6C(C(C(C(O6)CO)O)O)O)O)C(=O)C7=CC(=C(C=C7O5)O)O)O)O |
Synonyms |
3-O-demethylswertipunicoside |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of 3-ODS with Key Xanthone Derivatives
Key Structural Insights :
- C- vs.
- Methylation Status : The absence of a methyl group at position 3 in 3-ODS, compared to swertipunicoside, may enhance its antioxidant capacity by increasing hydroxyl group availability .
- Dimer vs. Trimer : Puniceaside C (trimeric xanthone) exhibits higher molecular complexity but reduced neuroprotective data compared to 3-ODS .
Functional Analogues
Table 2: Bioactivity Comparison of 3-ODS with Other Neuroprotective Glucosides
Functional Insights :
- Oxidative Stress Pathways : 3-ODS uniquely elevates DJ-1, a PD-related neuroprotective protein, while analogues like paeoniflorin primarily target inflammation .
- Apoptosis Regulation : 3-ODS’s dual inhibition of intrinsic (caspase-9) and extrinsic (caspase-3) apoptotic pathways is more comprehensive than jatamanin 11’s focus on α-synuclein .
- In Vivo Validation : 3-ODS is one of the few xanthones validated in both in vitro (PC12 cells) and in vivo (MPTP mice) PD models, unlike swertiabisxanthone I or puniceasides .
Broader Context: Natural Products with Neuroprotective Effects
- Flavonoids (e.g., Apigenin): While apigenin reduces MPP⁺-induced apoptosis, it lacks 3-ODS’s dual xanthone core, which may limit its binding affinity to multiple targets .
- Terpenoids (e.g., Celastrol): Celastrol inhibits α-synuclein aggregation but exhibits higher cytotoxicity (IC₅₀ ~ 1 μM) compared to 3-ODS (IC₅₀ > 50 μM) .
- Alkaloids (e.g., Galantamine) : Used in Alzheimer’s therapy, galantamine targets acetylcholinesterase, whereas 3-ODS’s mechanism is more relevant to PD .
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